Decabromobiphenyl
Overview
Description
Decabromobiphenyl is a chemical compound with the molecular formula C12Br10 . It is also known by other names such as 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decabromo-, and Decabrombiphenyl .
Molecular Structure Analysis
The molecular structure of Decabromobiphenyl consists of two phenyl rings with ten bromine atoms attached . The average mass of this compound is 943.168 Da .Chemical Reactions Analysis
Decabromodiphenyl ether (BDE-209), a similar compound, undergoes phototransformation in various media. The main mechanism for BDE-209 phototransformation in n-hexane involves debromination with cleavage of C–Br bonds as the rate-limiting step. In MeOH:H2O, the mechanisms involve debromination and hydroxylation with cleavage of C–Br bonds as rate-limiting steps. In simulated seawater, the mechanisms involve debromination, hydroxylation, and chlorination .Physical And Chemical Properties Analysis
Decabromobiphenyl is a solid with a molecular weight of 943.17 g/mol . The melting point of a related compound, Decabromodiphenyl ether, is between 294 to 296 °C .Scientific Research Applications
Toxicity and Environmental Impact
Decabromobiphenyl ether (decaBDE), a widely used brominated flame retardant, is considered to have low toxicity. However, its actual hazard may be underestimated in current risk assessments. A study on Wistar rats revealed endocrine and immune modulating effects of decaBDE, suggesting potential reproductive health hazards (van der Ven et al., 2008). Occupational exposure to decaBDE in rubber workers also indicates significant uptake and potential in vivo formation of lower BDEs (Thuresson et al., 2005).
Environmental Remediation
A study focused on reducing decaBDE emissions in the textile industry found sending wastewater containing decaBDE to external specialized waste processing plants as the best available technique (Derden & Huybrechts, 2013). Additionally, microbial degradation of decaBDE in soil slurry microcosms was explored, demonstrating effective biodegradation and potential design of future DBDE bioremediation systems (Chou et al., 2016).
Health Impacts
DecaBDE exposure has been linked to various health concerns. For instance, it was found to exacerbate hyperglycemia in diet-induced obese mice, disrupting glucose homeostasis (Yanagisawa et al., 2019). In an earthworm-soil system, DecaBDE showed limited degradation and highlighted the need for a comprehensive assessment of its bioaccumulation and ecological effects (Huang et al., 2017).
Molecular Mechanisms and Cellular Impact
Research on mice revealed that BDE-209, a common form of DecaBDE, leads to male reproductive toxicity by inducing DNA damage and failure of DNA damage repair, resulting in cell cycle arrest and apoptosis of spermatogenic cells (Li et al., 2019). Additionally, an oral developmental neurotoxicity study in rats showed that DecaBDE did not result in neurobehavioral changes, suggesting a no-observed-adverse-effect level at the highest dose tested (Biesemeier et al., 2011).
Environmental Stability and Breakdown
Studies have also focused on the environmental stability and breakdown of decaBDE. One such study identified debromination of decaBDE in biota from a wastewater receiving stream, supporting the hypothesis that metabolic debromination of decaBDE occurs in the aquatic environment under realistic conditions. This suggests that assessments which assume no BDE-209 debromination may underestimate the associated bioaccumulation and toxicity of less brominated congeners produced (La Guardia et al., 2007). Moreover, research on the solar photodecomposition of decaBDE has found that it undergoes reductive dehalogenation to form other polybrominated diphenyl ethers (PBDEs) under solar irradiation, indicating an environmental transformation pathway (Bezares-Cruz et al., 2004).
Safety And Hazards
Future Directions
Research is ongoing to understand the phototransformation mechanisms of Decabromobiphenyl and similar compounds in various media. This could provide future directions to improve the photodegradation efficiency for application in contamination remediation . Additionally, the isolation of microbial strains that can degrade these compounds could also provide new avenues for bioremediation of pollution .
properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPHBYQUCKHJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065572 | |
Record name | Decabromodiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] White powder; [MSDSonline] | |
Record name | Decabromobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4659 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Moderately soluble in chlorobenzene and o-xylene | |
Record name | DECABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.98X10-10 mm Hg at 25 °C | |
Record name | DECABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Decabromobiphenyl | |
Color/Form |
White solid | |
CAS RN |
13654-09-6 | |
Record name | Decabromobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13654-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013654096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decabromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decabromodiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decabromo-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MID95LP5LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DECABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
380-386 °C | |
Record name | DECABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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